2-(Pyridin-4-yloxy)pyridin-3-amine: Scaffold Preference in Multi-Target Kinase SAR Campaigns
In a systematic SAR exploration of pyridin-3-amine derivatives, the 2-(pyridin-4-yloxy)pyridin-3-amine scaffold served as the core framework for developing potent FGFR inhibitors [1]. The hit compound bearing this exact scaffold demonstrated an IC50 of 3.8 ± 0.5 μM against FGFR1, establishing a benchmark for subsequent optimization [1]. Following extensive medicinal chemistry efforts, derivative 3m—which retains the core 2-(pyridin-4-yloxy)pyridin-3-amine architecture—achieved nanomolar potency against FGFR1, 2, and 3, representing a >100-fold improvement over the initial hit [1]. This scaffold was also validated to confer multi-target activity against RET, EGFR, EGFR/T790M/L858R, DDR2, and ALK kinases [1].
| Evidence Dimension | FGFR1 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 3.8 ± 0.5 μM (initial hit bearing scaffold); nanomolar range (optimized derivative 3m) |
| Comparator Or Baseline | Pyridin-3-amine scaffold without 2-(pyridin-4-yloxy) substitution pattern |
| Quantified Difference | >100-fold potency improvement achievable from scaffold starting point |
| Conditions | In vitro kinase inhibition assay; FGFR1 target |
Why This Matters
This scaffold has been experimentally validated as a productive starting point for multi-target kinase inhibitor development, whereas alternative regioisomers may not yield comparable SAR trajectories.
- [1] Zhu, W.; Chen, H.; Wang, Y.; Wang, J.; Peng, X.; Chen, X.; Gao, Y.; Li, C.; He, Y.; Ai, J.; Geng, M.; Zheng, M.; Liu, H. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. J. Med. Chem. 2017, 60 (14), 6018-6035. DOI: 10.1021/acs.jmedchem.7b00076. View Source
